molecular formula C16H14N4O2 B2437997 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034434-26-7

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2437997
CAS No.: 2034434-26-7
M. Wt: 294.314
InChI Key: RXDPZNXMHKVDDD-UHFFFAOYSA-N
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Description

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The pyridazine and pyrrolidine intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Scientific Research Applications

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential lead compound for developing novel therapeutic agents, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Drug Development: Clinical trials have shown promising results, demonstrating its efficacy in treating certain diseases.

    Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar pharmacological activities.

    Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as proline derivatives, also show comparable biological activities.

    Benzonitrile Derivatives: Benzonitrile-containing compounds are known for their diverse applications in medicinal chemistry and agrochemicals.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2. The compound features a pyridazine moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The structural configuration allows for interaction with various biological targets, particularly kinases involved in cancer progression and inflammatory responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Kinase Inhibition : It has been reported to inhibit several receptor tyrosine kinases, which are critical in various signaling pathways associated with cancer and inflammation. For example, compounds with similar structures have demonstrated significant inhibitory effects on the c-Met enzyme, a known target in gastric cancer therapy .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor activity, potentially through its effects on cell proliferation and apoptosis pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Pyridazine Ring : Variations in substituents can significantly affect binding affinity and selectivity towards specific kinases.
  • Pyrrolidine Configuration : The stereochemistry of the pyrrolidine ring influences the compound's interaction with biological targets. For instance, modifications to the carbonyl group have been shown to enhance inhibitory potency against certain kinases.

Case Study 1: Kinase Inhibition Profile

A study investigating a series of pyridazine derivatives found that compounds structurally related to this compound exhibited promising inhibition against c-Met with IC50 values in the low micromolar range. These findings indicate that similar modifications could enhance the efficacy of this compound against cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

Research on related compounds demonstrated that they inhibit COX-2 activity effectively, leading to reduced production of pro-inflammatory mediators such as nitric oxide and TNF-α. This suggests that this compound may similarly modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Kinase InhibitionInhibits c-Met
Anti-inflammatoryCOX-2 inhibition
Antitumor ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPZNXMHKVDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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